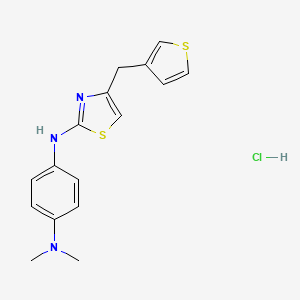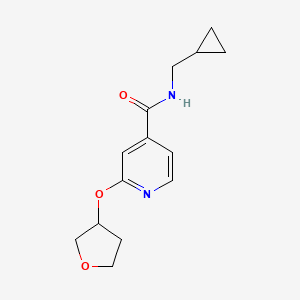
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
This compound acts as an inhibitor of Lp-PLA2. The enzyme Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. The levels of this enzyme are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . By inhibiting Lp-PLA2, the compound prevents the buildup of fatty streaks, which are a precursor to atherosclerotic plaques .
Biochemical Pathways
The inhibition of Lp-PLA2 by this compound affects the biochemical pathway leading to the formation of atherosclerotic plaques. By preventing the formation of lysophosphatidylcholine, a key component of these plaques, the compound can potentially slow down or halt the progression of atherosclerosis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of atherosclerotic plaque formation. By inhibiting Lp-PLA2, the compound prevents the formation of lysophosphatidylcholine, a component of these plaques. This could potentially lead to a decrease in the progression of atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 1-(2-methoxyethyl)piperidine, is synthesized through the reaction of piperidine with 2-methoxyethanol under acidic conditions.
Thiadiazole Ring Formation: The piperidine derivative is then reacted with thiosemicarbazide and an appropriate carboxylic acid derivative to form the thiadiazole ring.
Amidation: The final step involves the amidation of the thiadiazole ring with a suitable carboxylic acid derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-4-propylbenzenesulfonamide
- N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-3,5-bis(trifluoromethyl)benzamide
Uniqueness
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the methoxyethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-9-11(19-15-14-9)12(17)13-10-3-5-16(6-4-10)7-8-18-2/h10H,3-8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHQTSHOOOOBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
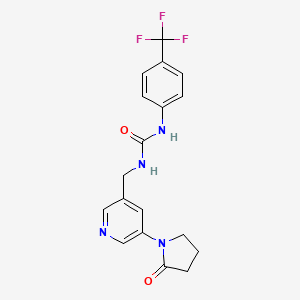
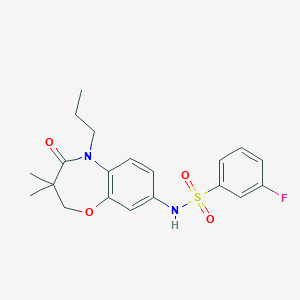
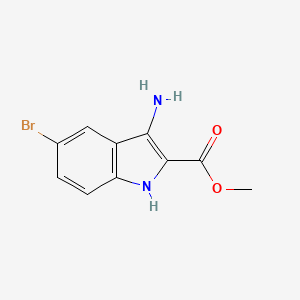

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)
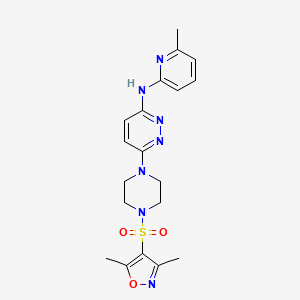
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)
![N-(2-chloro-4-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2531125.png)
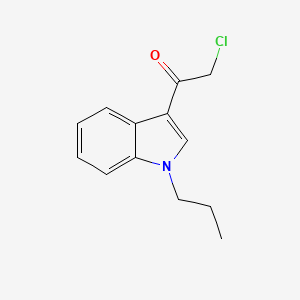

![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)
![1-(9-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2531133.png)
